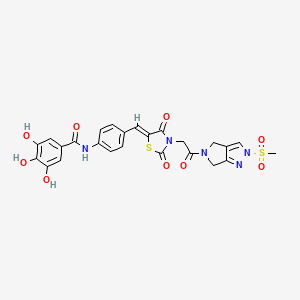
Antidiabetic agent 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antidiabetic agent 2 is a compound used in the treatment of type 2 diabetes mellitus. This compound helps in regulating blood glucose levels by targeting specific pathways involved in glucose metabolism. It is part of a broader class of antidiabetic drugs that aim to improve insulin sensitivity, enhance insulin secretion, or reduce glucose production in the liver .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antidiabetic agent 2 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The synthetic route typically starts with the preparation of a core structure, followed by functional group modifications to achieve the desired pharmacological properties . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a commercial scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and efficacy of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .
Analyse Des Réactions Chimiques
Types of Reactions
Antidiabetic agent 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Solvents: Methanol, ethanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of a primary alcohol group in this compound may yield an aldehyde or carboxylic acid, while reduction of a ketone group may produce a secondary alcohol .
Applications De Recherche Scientifique
Antidiabetic agent 2 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on cellular glucose uptake and insulin signaling pathways.
Medicine: Evaluated in clinical trials for its efficacy in lowering blood glucose levels and improving insulin sensitivity in patients with type 2 diabetes.
Industry: Used in the formulation of antidiabetic medications and as a reference standard in quality control laboratories
Mécanisme D'action
Antidiabetic agent 2 exerts its effects by targeting specific molecular pathways involved in glucose metabolism. It enhances insulin sensitivity by activating insulin receptors and downstream signaling pathways, leading to increased glucose uptake by cells. Additionally, it inhibits hepatic glucose production by modulating key enzymes involved in gluconeogenesis . The compound also affects the secretion of incretin hormones, which play a role in regulating insulin release from the pancreas .
Comparaison Avec Des Composés Similaires
Similar Compounds
Metformin: A widely used antidiabetic drug that primarily reduces hepatic glucose production.
Sulfonylureas: Stimulate insulin secretion from pancreatic beta cells.
Thiazolidinediones: Improve insulin sensitivity by activating peroxisome proliferator-activated receptors (PPARs).
Sodium-glucose cotransporter-2 (SGLT-2) inhibitors: Reduce glucose reabsorption in the kidneys
Uniqueness
Antidiabetic agent 2 is unique in its dual mechanism of action, targeting both insulin sensitivity and hepatic glucose production. This dual action provides a more comprehensive approach to managing blood glucose levels compared to other antidiabetic agents that primarily focus on a single pathway .
Propriétés
Formule moléculaire |
C25H21N5O9S2 |
|---|---|
Poids moléculaire |
599.6 g/mol |
Nom IUPAC |
3,4,5-trihydroxy-N-[4-[(Z)-[3-[2-(2-methylsulfonyl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl]phenyl]benzamide |
InChI |
InChI=1S/C25H21N5O9S2/c1-41(38,39)30-10-15-9-28(11-17(15)27-30)21(33)12-29-24(36)20(40-25(29)37)6-13-2-4-16(5-3-13)26-23(35)14-7-18(31)22(34)19(32)8-14/h2-8,10,31-32,34H,9,11-12H2,1H3,(H,26,35)/b20-6- |
Clé InChI |
FCVWRMOTYDEKQU-IOXNKQMXSA-N |
SMILES isomérique |
CS(=O)(=O)N1C=C2CN(CC2=N1)C(=O)CN3C(=O)/C(=C/C4=CC=C(C=C4)NC(=O)C5=CC(=C(C(=C5)O)O)O)/SC3=O |
SMILES canonique |
CS(=O)(=O)N1C=C2CN(CC2=N1)C(=O)CN3C(=O)C(=CC4=CC=C(C=C4)NC(=O)C5=CC(=C(C(=C5)O)O)O)SC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


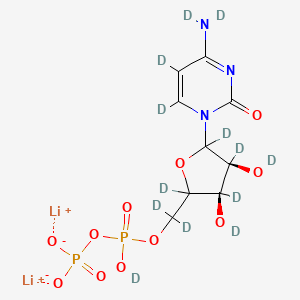
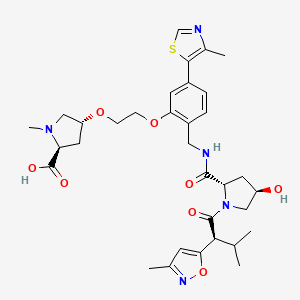


![[2-[(4-Tert-butylphenyl)methyl]-4-[(4-hydroxy-3-methoxyphenyl)methylamino]-4-sulfanylidenebutyl] 2,2-dimethylpropanoate](/img/structure/B12380462.png)
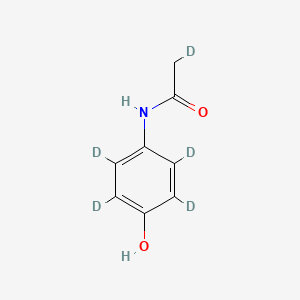

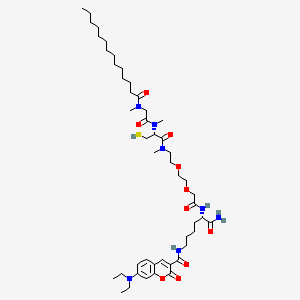
![8-[4-[4-(4-Bromophenyl)piperazin-1-yl]sulfonylphenyl]-1-propyl-3,7-dihydropurine-2,6-dione](/img/structure/B12380474.png)
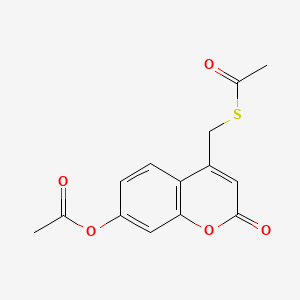
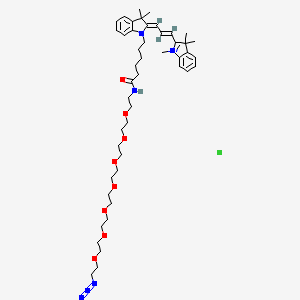

![N-[5-[3-(2-aminopyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-5-yl]-2-chloropyridin-3-yl]benzenesulfonamide](/img/structure/B12380496.png)

